molecular formula C17H15ClN2OS2 B11357263 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11357263
M. Wt: 362.9 g/mol
InChI Key: GYKAUQVAGNDTNW-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-chlorothiophene, with an appropriate reagent like sodium hydride in a polar aprotic solvent like dimethylformamide.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide, respectively.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be formed by reacting an appropriate amine, such as 2-aminothiophenol, with a suitable aldehyde or ketone under acidic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzothiophene derivative with the benzothiazole derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group in the amide bond, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Amines, thiols; typically performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Uniqueness

The unique combination of the chloro, methyl, and benzothiazole groups in 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds. These structural features may enhance its reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15ClN2OS2

Molecular Weight

362.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H15ClN2OS2/c1-9-6-7-10-13(8-9)22-15(14(10)18)16(21)20-17-19-11-4-2-3-5-12(11)23-17/h6-8H,2-5H2,1H3,(H,19,20,21)

InChI Key

GYKAUQVAGNDTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)CCCC4)Cl

Origin of Product

United States

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